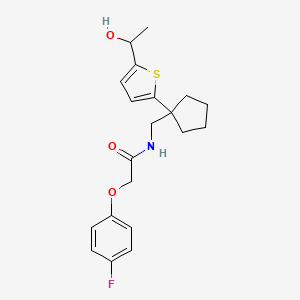

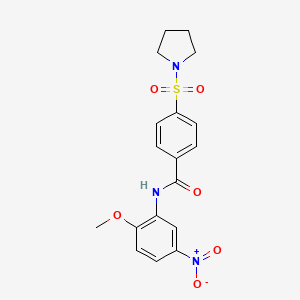

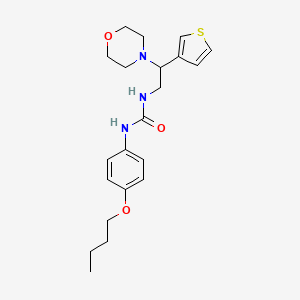

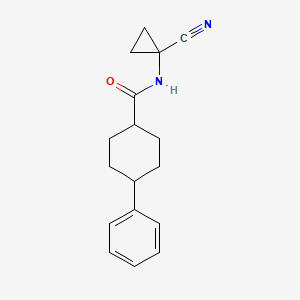

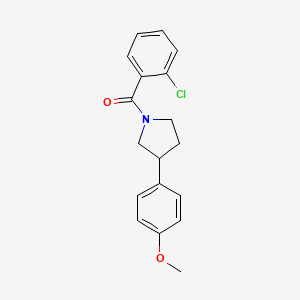

N-(2-methoxy-5-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

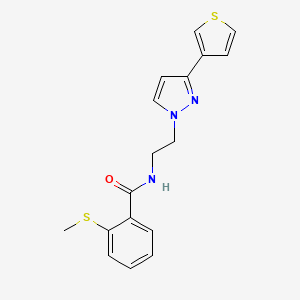

“N-(2-methoxy-5-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide” is a complex organic compound. It contains a methoxy group (-OCH3), a nitro group (-NO2), a pyrrolidinyl group, a sulfonyl group (-SO2-), and a benzamide group (a benzene ring attached to an amide group). The presence of these functional groups suggests that this compound could have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, methoxy, sulfonyl, and benzamide groups would likely have a significant impact on the compound’s structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the nitro group is often involved in redox reactions, while the amide group can participate in hydrolysis reactions .Aplicaciones Científicas De Investigación

Pyrrolidine in Drug Discovery

N-(2-methoxy-5-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide is a compound that features the pyrrolidine ring, a nitrogen heterocycle widely utilized in medicinal chemistry for the development of treatments for various human diseases. The significance of the pyrrolidine ring in drug discovery lies in its ability to efficiently explore the pharmacophore space due to sp^3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through non-planarity—a phenomenon referred to as "pseudorotation". This review highlights bioactive molecules characterized by the pyrrolidine ring and its derivatives, emphasizing the influence of steric factors on biological activity and the structure–activity relationship (SAR) of studied compounds. The versatility of the pyrrolidine scaffold in designing new compounds with diverse biological profiles is underscored, showcasing its importance in the synthesis of novel therapeutics (Li Petri et al., 2021).

Quinoline and its Derivatives as Corrosion Inhibitors

Although not directly linked to N-(2-methoxy-5-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide, the study on quinoline derivatives provides insight into the broader applications of nitrophenyl and pyrrolidinyl derivatives in scientific research. Quinoline derivatives are identified as effective anticorrosive materials due to their ability to form highly stable chelating complexes with metallic surfaces. This review consolidates recent reports on quinoline-based compounds as anticorrosive materials, highlighting the significance of molecular modifications in enhancing the effectiveness of these derivatives against metallic corrosion. The presence of polar substituents like methoxy and nitro groups in these derivatives is critical for their adsorption and stability, indicating the potential of functionalized nitrophenyl compounds in material science applications (Verma et al., 2020).

Direcciones Futuras

The future research directions for a compound depend on its properties and potential applications. For example, if a compound has promising therapeutic properties, future research might focus on clinical trials. Alternatively, if a compound has interesting chemical properties, future research might explore its potential uses in chemical synthesis or materials science .

Propiedades

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O6S/c1-27-17-9-6-14(21(23)24)12-16(17)19-18(22)13-4-7-15(8-5-13)28(25,26)20-10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQWSTMNMXQRCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-5-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(3-Methylanilino)-2-oxoethoxy]benzoic acid](/img/structure/B2774345.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2774357.png)

![1-(tert-butyl)-4-(1-(3-(2,6-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2774359.png)

![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B2774360.png)